REACTION_CXSMILES
|
[C:1]([C:3]1[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]([C:10]2[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=2[CH3:18])[C:4]=1[NH:19][C:20](=O)[CH3:21])#[N:2].P(=O)(O)(O)[OH:24]>>[CH3:21][C:20]1[NH:2][C:1](=[O:24])[C:3]2[C:7]([CH3:8])=[C:6]([CH3:9])[N:5]([C:10]3[C:15]([CH3:16])=[CH:14][C:13]([CH3:17])=[CH:12][C:11]=3[CH3:18])[C:4]=2[N:19]=1
|
Name
|
|
Quantity
|
157.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(N(C(=C1C)C)C1=C(C=C(C=C1C)C)C)NC(C)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All the starting material was consumed
|
Name
|
|
Type
|
product
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Smiles
|
CC=1NC(C2=C(N1)N(C(=C2C)C)C2=C(C=C(C=C2C)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |